Broad-Spectrum HAT Inhibition vs. Isoform-Selective Analogs
PU139 is a pan-HAT inhibitor, potently blocking four distinct acetyltransferases, whereas the closely related analog PU141 is selective for only two members of the p300/CBP family [1]. This difference arises from the N-phenyl substitution in PU139 versus the N-benzyl substitution in PU141, which impedes optimal binding of the latter within the active site of GNAT enzymes (Gcn5, PCAF) [1]. Consequently, experiments requiring broad-spectrum inhibition of HAT activity across both the GNAT and p300/CBP subfamilies cannot substitute PU141 for PU139 [1].
| Evidence Dimension | Inhibitory Potency (IC50) against HAT Enzymes |
|---|---|
| Target Compound Data | Gcn5: 8.39 μM; PCAF: 9.74 μM; CBP: 2.49 μM; p300: 5.35 μM |
| Comparator Or Baseline | PU141: Inactive against Gcn5 and PCAF; Potent against CBP and p300 |
| Quantified Difference | PU139 inhibits all four HATs, while PU141 is a selective dual CBP/p300 inhibitor, showing no inhibition of GNAT family enzymes. |
| Conditions | In vitro DELFIA-based HAT activity assays with recombinant catalytic domains. |
Why This Matters
This evidence confirms PU139's unique, broad target profile, essential for research applications where simultaneous inhibition of multiple HAT families is required.
- [1] Gajer JM, Furdas SD, Gründer A, Gothwal M, Heinicke U, Keller K, Colland F, Fulda S, Pahl HL, Fichtner I, Sippl W, Jung M. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo. Oncogenesis. 2015 Feb 9;4(2):e137. View Source
